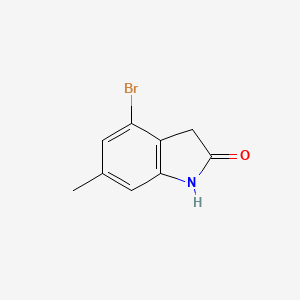

4-Bromo-6-methyl-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-7(10)6-4-9(12)11-8(6)3-5/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHGOQENUTEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Methyl 2 Oxindole and Analogous Structures

Strategies for Constructing the 2-Oxindole Core

The construction of the 2-oxindole heterocyclic system is a well-explored area of synthetic organic chemistry, with numerous methods developed to afford this privileged scaffold. These strategies range from classic cyclization reactions to modern catalytic and electrochemical approaches, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Catalytic Approaches to Oxindole (B195798) Synthesis

Catalysis offers a powerful tool for the efficient synthesis of oxindoles, often under mild conditions with high atom economy. Both metal-based and organocatalytic systems have been successfully employed. A prominent example is the palladium-catalyzed intramolecular α-arylation of α-haloacetanilides. This method provides a highly regioselective route to oxindoles with excellent functional group compatibility. rsc.org The choice of ligand, such as 2-(di-tert-butylphosphino)biphenyl, and a suitable base is crucial for achieving high yields. rsc.org

Organocatalysis has also emerged as a valuable strategy. For instance, proline and its derivatives can catalyze the asymmetric aldol (B89426) reaction between isatins and ketones, leading to 3-substituted-3-hydroxyoxindoles, which are key intermediates that can be further transformed into various oxindole derivatives. rsc.orgrsc.org Furthermore, organocatalyzed oxidative C-N bond formation in phenylpropanamide derivatives presents a transition-metal-free approach to 3,3-disubstituted oxindoles. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / PCy₃ or NHC Ligand | α-Haloacetanilides | High yields, mild conditions, tolerates aryl chlorides. semanticscholar.org |

| L-Proline | Isatins, Ketones | Asymmetric synthesis, formation of all-carbon quaternary centers. researchgate.net |

| Quinine-derived Squaramide | Isatin-derived N-Boc ketimines, γ-hydroxy enones | Asymmetric domino reaction for spirooxindoles. mdpi.com |

Electrochemical Synthesis of Functionalized Oxindole Derivatives

Electrochemical synthesis represents a green and sustainable alternative to traditional methods, utilizing electrons as traceless reagents to avoid stoichiometric oxidants or reductants. rsc.org This approach has been effectively applied to the C-H functionalization of oxindoles. By employing an electrochemical setup, direct C(sp³)–H functionalization of 3-substituted oxindoles can be achieved, leading to the formation of unsymmetrical 3,3-disubstituted oxindoles. atlantis-press.comresearchgate.net This "Umpolung" strategy reverses the typical nucleophilic character of the oxindole C-3 position, allowing it to behave as an electrophile. atlantis-press.comresearchgate.net The reactions proceed under mild conditions and enable the formation of C-O, C-C, and C-N bonds. atlantis-press.comresearchgate.net

One-Pot Reaction Strategies for Oxindole Formation

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single operation, minimizing purification steps and resource consumption. googleapis.com The synthesis of 3,3-disubstituted oxindoles, particularly those with an all-carbon quaternary center, has been successfully achieved using organocatalyzed three-component reactions. For example, an L-proline catalyzed reaction of isatin (B1672199) derivatives, malononitrile, and various ketones proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization to afford complex oxindole structures in excellent yields. researchgate.netgoogleapis.commyskinrecipes.com This strategy offers significant advantages, including operational simplicity, short reaction times, and high atom economy. myskinrecipes.com

Photoinduced Cascade Cyclization in Oxindole Synthesis

Photoinduced reactions offer a unique pathway for the synthesis of oxindoles, often proceeding through radical intermediates under mild conditions. nih.gov These methods can generate alkyl radicals from various precursors, which then participate in a radical addition and cascade cyclization with N-arylacrylamides to form the oxindole core. researchgate.net A notable advantage is the ability to perform these reactions under metal-free and photocatalyst-free conditions by leveraging the direct photoexcitation of substrates like aryl iodides to initiate the radical cascade. researchgate.net This approach is scalable and provides access to a diverse range of functionalized oxindoles. researchgate.net Visible-light-driven, metal-free cascade cyclizations using benzoyl or phenylsulfinyl radicals with acrylamide (B121943) derivatives have also been reported to produce 3,3-disubstituted oxindoles in high yields. researchgate.net

| Reaction Type | Radical Source | Key Features |

| Photoinduced HAT-process | Alkanes (C(sp³)–H bonds) | Metal-free, photocatalyst-free, scalable. researchgate.net |

| Photoredox Iron-Catalysis | Carboxylate salts | Sustainable, uses earth-abundant FeCl₃ catalyst. orgsyn.org |

| Visible-light-driven cyclization | Benzoyl/Phenylsulfinyl precursors | Metal-free, high yields for 3,3-disubstituted oxindoles. researchgate.net |

Transition-Metal-Catalyzed Approaches to the Oxindole Core

Transition metals, particularly palladium, play a pivotal role in modern oxindole synthesis. A cornerstone of these methodologies is the intramolecular α-arylation of amides, which involves the cyclization of an anilide onto an adjacent aryl group. Catalysts composed of Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have proven highly effective, even enabling the use of less reactive aryl chlorides as substrates. semanticscholar.org These reactions can proceed under mild conditions and are highly effective for creating the C3-quaternary center found in many complex oxindoles.

Beyond palladium, rhodium-catalyzed domino reactions and nickel-catalyzed aromatic C-H alkylations have also been developed, showcasing the versatility of transition metals in constructing the oxindole framework. rsc.org These methods often proceed through domino or cascade processes, allowing for the rapid assembly of functionalized oxindoles from simple precursors.

Regioselective Functionalization of the Oxindole Ring System

For the synthesis of a specific target like 4-Bromo-6-methyl-2-oxindole, two general strategies can be envisioned: construction of the ring from a pre-functionalized aniline precursor or functionalization of a pre-formed oxindole core. The latter requires precise control over the regioselectivity of the reaction.

The direct C-H functionalization of the oxindole's benzene (B151609) ring is a significant challenge due to the similar reactivity of the C-H bonds at positions 4, 5, 6, and 7. However, methods for regioselective halogenation and alkylation are being developed. For instance, the use of oxone-halide systems can achieve regioselective halogenation of 2-oxindoles. orgsyn.org Metal-free, tunable protocols for the N-alkylation versus C-alkylation of 2-oxindoles have also been reported. By protecting the nitrogen atom, regioselective C5 alkylation can be achieved exclusively, and methods for functionalization at the C7 position without a directing group have been demonstrated. researchgate.net

A more common and predictable approach involves starting with a substituted aniline. For the target molecule, a plausible route would begin with the synthesis of 4-bromo-6-methylisatin (4-bromo-6-methylindoline-2,3-dione), a direct precursor to the desired oxindole. Isatins can be synthesized via methods like the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide derived from the corresponding aniline (in this case, 3-bromo-5-methylaniline). mdpi.com The cyclization of 3-substituted isonitrosoacetanilides can lead to a mixture of 4- and 6-substituted isatins. mdpi.com Once the appropriately substituted isatin is obtained, it can be selectively reduced at the C-3 carbonyl group to yield the final 2-oxindole product.

| Functionalization | Reagent/Method | Position |

| Alkylation | Secondary Alcohols / Brønsted or Lewis Acid | N, C5, or C7 researchgate.net |

| Halogenation | Oxone-Halide | C3 (primarily, but can be directed) orgsyn.org |

| Arylation | Palladium Catalysis | C3 |

| Aldol Reaction | Isatin + Ketone | C3 rsc.org |

Directed Bromination Methodologies for Indole (B1671886) and Oxindole Systems

The introduction of a bromine atom at a specific position on the indole or oxindole ring is a key step in synthesizing compounds like this compound. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, but controlling the position of halogenation can be challenging. nih.gov

Direct oxidation of indoles often employs reagents like N-bromosuccinimide (NBS). nih.gov However, this can lead to a mixture of products due to competing reactions at various positions. nih.gov To achieve regioselectivity, various strategies have been developed. For instance, the choice of solvent and reaction conditions can influence the outcome. A green oxidation system using oxone and a halide source in a t-BuOH/H₂O solvent system has been shown to be effective for the oxidation of indoles to 2-oxindoles. nih.gov

Enzymatic approaches offer high selectivity. The thermostable RebH variant, 3-LSR, has been used for the preparative-scale bromination of a variety of indole substrates, typically yielding 3-bromoindole derivatives. frontiersin.org Another enzymatic method involves the use of a vanadium haloperoxidase, which can catalyze the decarboxylative bromooxidation of 3-carboxyindoles to provide 3-bromooxindoles with excellent regio- and chemoselectivity. researchgate.net While these methods focus on the 3-position, they highlight the potential of biocatalysis for selective halogenation. For bromination on the benzene ring portion of the oxindole, synthetic strategies often rely on the functionalization of a pre-existing aniline derivative before the cyclization step to form the oxindole ring.

One-pot reactions under Swern oxidation conditions on indole derivatives with hydroxyalkyl chains have been shown to result in the introduction of a chlorine substituent at the C-3 position of the oxindole core. colab.ws This indicates that oxidative conditions can be coupled with halogenation.

Strategies for Introduction of Methyl Substituents at Specific Positions

The incorporation of a methyl group at the C-6 position, as in this compound, is typically achieved by starting with a correspondingly substituted precursor. The most common methods for synthesizing the oxindole core, such as the palladium-catalyzed cyclization of α-chloroacetanilides, allow for a wide variety of substituents on the aromatic ring of the anilide starting material. organic-chemistry.org

For example, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid starts from 5-bromo-2-methylphenylhydrazine hydrochloride, demonstrating the principle of carrying the substitution pattern through the synthetic sequence. google.com Similarly, a meta-methyl substituted N-methylaniline can be used in a formal [3+2] cycloaddition with a ketene to produce a methyl-substituted oxindole. nih.gov This approach underscores the importance of the starting aniline's substitution pattern in determining the final position of the methyl group on the oxindole product.

Green Chemistry Principles in Oxindole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxindole derivatives to create more sustainable, efficient, and environmentally friendly processes. sjp.ac.lksjp.ac.lk This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. bridgew.edu Key areas of focus include the use of green solvents and the development of novel catalytic systems. sjp.ac.lk

The demand for sustainable protocols has grown as the importance of oxindoles in medicinal chemistry has become more apparent, driving research away from classical methods that often have significant limitations and environmental drawbacks. sjp.ac.lk Organocatalysis, for instance, is recognized as a powerful tool for the asymmetric synthesis of oxindoles in a step- and atom-economical and environmentally friendly manner. researchgate.net

Development of Environmentally Benign Solvents and Catalytic Systems for Oxindole Derivatives

A central tenet of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net In oxindole synthesis, significant progress has been made in this area.

Benign Solvents:

Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalyst-free reactions, such as the Vinylogous Henry reaction between isatin and 3,5-dimethyl-4-nitroisoxazole, have been successfully performed in water to produce 3-substituted-3-hydroxy oxindole derivatives in excellent yields. sjp.ac.lk

Cyclopentyl Methyl Ether (CPME): CPME is considered a greener alternative to many traditional organic solvents. It has been used as the reaction medium for the synthesis of oxindoles via a C(sp³)–H activation process in a continuous-flow system. acs.org

Solvent-Free Conditions: The Passerini reaction of isocyanides, isatins, and carboxylic acids can be conducted under solvent-free conditions to generate 3,3-disubstituted oxindoles, representing a highly atom-economic and environmentally sound protocol. google.com

Catalytic Systems:

Heterogeneous Catalysts: The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and reused. Nanocomposite-mediated transformations are being explored, with a focus on using water as a solvent to create a more sustainable system. sjp.ac.lk A polymer-supported N-heterocyclic carbene palladium complex has been employed as a heterogeneous catalyst for oxindole synthesis in a continuous-flow reactor. acs.org

Biocatalysis: Enzymes and whole-cell systems are gaining attention as catalysts for oxindole synthesis due to their high selectivity and ability to operate under mild, environmentally friendly conditions. researchgate.net For example, lipases have been used in combination with electrocatalysis for the C-3 alkylation of indoles. researchgate.net

Table 1: Examples of Green Solvents and Catalytic Systems in Oxindole Synthesis

| Green Approach | Example System | Application | Reference |

|---|---|---|---|

| Solvent | Water | Catalyst-free Vinylogous Henry reaction for 3-hydroxy-oxindoles | sjp.ac.lk |

| Solvent | Cyclopentyl Methyl Ether (CPME) | Continuous-flow synthesis of oxindoles via C-H activation | acs.org |

| Solvent | Solvent-Free | Passerini reaction for 3,3-disubstituted oxindoles | google.com |

| Catalyst | Heterogeneous Pd-NHC | Continuous-flow intramolecular cyclization | acs.org |

| Catalyst | Biocatalyst (Lipase) | Electrocatalytic C-3 alkylation of indoles | researchgate.net |

Sustainable Protocols for Accessing Functionalized Oxindoles

Sustainable protocols aim to maximize efficiency while minimizing environmental impact. This is often achieved through strategies that reduce the number of synthetic steps, decrease waste, and lower energy consumption. sjp.ac.lk

One-Pot and Domino Reactions: These reactions combine multiple transformations into a single operation without isolating intermediates, which saves time, resources, and reduces waste. researchgate.net An oxone-mediated cascade reaction involving epoxidation and Friedel-Crafts alkylation has been developed for the synthesis of hydroxyl-containing oxindoles without the need for external catalysts or additives. rsc.org

Continuous-Flow Synthesis: Flow chemistry offers advantages in terms of safety, scalability, and efficiency. A waste-minimized continuous-flow synthesis of oxindoles has been developed using a polymer-supported palladium catalyst, which can be reused, further enhancing the sustainability of the process. acs.org

Hydrogen Autotransfer Strategy: A highly atom-economical and environmentally friendly method for the C3-alkylation of indoles with alcohols has been developed using a hydrogen autotransfer strategy, which avoids the need for pre-functionalized alkylating agents. semanticscholar.org

Biocatalytic Methods: The use of enzymes, such as chloroperoxidase from Curvularia inaequalis (CiVCPO), for the decarboxylative bromooxidation of indoles represents a sustainable route to functionalized halooxindoles. researchgate.net

Stereoselective Synthesis of Oxindole Derivatives

Many biologically active oxindoles are chiral, with their therapeutic effects often dependent on the specific stereochemistry at the C-3 position. nih.gov Consequently, the development of stereoselective methods for the synthesis of substituted oxindoles is of paramount importance. nih.gov These methods aim to control the three-dimensional arrangement of atoms, producing a single enantiomer or diastereomer of the target molecule. Organocatalysis and metal-based catalysis are two of the primary strategies employed to achieve this control. researchgate.netnih.gov

Enantioselective Approaches to Spirocyclic Oxindoles

Spirocyclic oxindoles, which contain a spiro-fused ring system at the C-3 position, are a particularly important class of oxindoles found in many natural products and pharmacologically active compounds. rsc.orgrsc.org Their synthesis presents a significant challenge, especially the construction of multiple stereogenic centers with high stereoselectivity. rsc.org

Recent advances have focused on the development of efficient enantioselective strategies to access these complex structures. umn.edu One successful approach involves a Michael-Mannich cascade reaction catalyzed by a bifunctional thiourea (B124793). rsc.org This method allows for the direct and efficient construction of five-membered spirocyclic oxindoles that contain four consecutive chiral centers. The reactions proceed in excellent yields (up to 99%) and with high stereoselectivities (up to >20:1 diastereomeric ratio and >99% enantiomeric excess). rsc.org The scalability of this reaction highlights its potential for application in the synthesis of libraries of bioactive compounds. rsc.org These advanced catalytic systems are crucial for accessing complex and enantiopure oxindole derivatives for biological evaluation. rsc.orgumn.edu

Diastereoselective Control in Oxindole Transformations

The oxindole scaffold is a prevalent motif in numerous natural products and biologically active compounds. nih.govnih.gov The stereochemistry at the C3 position of the oxindole ring is often crucial for its biological function, making the development of stereoselective synthetic methods a significant area of research. nih.gov Diastereoselective transformations of oxindoles allow for the precise control of multiple stereocenters, which is essential for the synthesis of complex molecular architectures. Various strategies have been developed to achieve high levels of diastereoselectivity in reactions involving the oxindole core, primarily through catalyst and substrate control.

One prominent strategy for achieving diastereoselective control involves the use of chiral catalysts in reactions of isatins (indole-2,3-diones), which are common precursors to 3-substituted 3-hydroxyoxindoles. For instance, scandium(III) complexes with chiral ligands have been shown to be effective Lewis acid catalysts for the enantioselective addition of nucleophiles to isatins. While the primary focus of such studies is often on enantioselectivity, the creation of a new stereocenter at the C3 position provides a handle for directing subsequent diastereoselective transformations. For example, the addition of various nucleophiles to N-propargylated isatins, catalyzed by a scandium(III)-pyridyl-indenooxazoline ligand complex, proceeds with high yields and enantioselectivities, setting the stage for further diastereoselective reactions. nih.govresearchgate.net

Another powerful approach to achieve diastereocontrol is through cycloaddition reactions. The [3+2] cycloaddition reaction is a well-established method for constructing five-membered rings, and its application to isatin-derived substrates has been explored for the synthesis of spirooxindoles. In one-pot multicomponent reactions, the in situ generated azomethine ylides from isatins and amino acids can undergo diastereoselective [3+2] cycloadditions with α,β-unsaturated ketones. This approach has been successfully employed to synthesize di-spirooxindole analogs with high regio- and diastereoselectivity. nih.gov The specific stereochemical outcome of these reactions is often influenced by the substituents on both the isatin and the dipolarophile.

Furthermore, organocatalysis has emerged as a versatile tool for controlling stereochemistry in oxindole transformations. For example, chiral guanidinium ligands in copper-catalyzed reactions have been used for the highly diastereoselective and enantioselective synthesis of 3-spiroazetidinimine-2-oxindoles from isatin-derived ketimines. rsc.org The catalyst plays a crucial role in organizing the transition state to favor the formation of one diastereomer over the other.

The hydrogenation of substituted 2-oxindoles represents another area where diastereoselectivity is critical. Rhodium-catalyzed hydrogenation of the benzene ring of 2-oxindoles can lead to the formation of multiple new stereocenters. The diastereoselectivity of this process is influenced by the existing stereocenter at the C3 position and any substituents on the aromatic ring. acs.org The catalyst and reaction conditions can be tuned to favor the formation of a specific diastereomer of the resulting saturated heterocyclic system.

While the direct diastereoselective synthesis of this compound is not explicitly detailed in the provided research, the principles outlined in these studies are directly applicable. The synthesis would likely begin with a substituted isatin, in this case, 4-bromo-6-methylisatin. This precursor could then be subjected to various catalytic asymmetric transformations, such as those described above, to introduce a substituent at the C3 position with high diastereoselectivity relative to other stereocenters that might be introduced simultaneously or in subsequent steps.

The following table summarizes representative examples of diastereoselective transformations involving the oxindole scaffold, highlighting the diversity of catalysts and reaction types that can be employed to achieve stereochemical control.

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Reference |

| [3+2] Cycloaddition | Reflux in MeOH | α,β-unsaturated ketones, substituted isatins, (2S)-octahydro-1H-indole-2-carboxylic acid | High regio- and diastereoselectivity | nih.gov |

| Spirocyclization | Titanium(IV) catalyst | N-propargylated isatins, 5-methoxyoxazoles | >99% rr, up to 99% dr | nih.gov |

| Hydrogenation | Cy(CAAC)Rh(cod)Cl | Substituted 2-oxindoles | High diastereoselectivity | acs.org |

| One-pot, three-component reaction | Copper catalyst with chiral guanidinium ligand | Isatin-derived ketimines | High anti-diastereoselectivity | rsc.org |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 6 Methyl 2 Oxindole Analogues

Reactivity of the Bromo-Substituent in Substituted Oxindoles

The bromine atom attached to the aromatic ring of the oxindole (B195798) core is a key functional group that significantly influences the molecule's reactivity. It can participate in various substitution reactions, serving as a handle for the introduction of new molecular complexity.

Electrophilic Aromatic Substitution Reactions on the Oxindole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. organic-chemistry.org In the case of 4-Bromo-6-methyl-2-oxindole, the outcome of further EAS reactions is dictated by the directing effects of the existing substituents on the benzene (B151609) ring: the bromo group, the methyl group, and the lactam (amide) portion of the oxindole ring system.

Directing Effects of Substituents:

Bromo Group: Halogens are deactivating yet ortho, para-directing. This means they decrease the rate of reaction compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves.

Methyl Group: Alkyl groups are activating and ortho, para-directing. They increase the electron density of the ring through an inductive effect, making it more susceptible to electrophilic attack.

Amide Group: The amide group fused to the aromatic ring is a deactivating group due to the electron-withdrawing nature of the carbonyl.

In this compound, the positions on the aromatic ring are C4 (Bromo), C5, C6 (Methyl), and C7. The directing effects of the bromo and methyl groups work in concert to influence the position of any subsequent electrophilic attack. The methyl group at C6 strongly directs to its ortho positions (C5 and C7). The bromo group at C4 directs to its ortho position (C5) and para position (C7). Therefore, positions C5 and C7 are the most likely sites for further substitution.

| Position | Substituent | Directing Effect |

| C4 | Bromo | ortho, para-directing (deactivating) |

| C6 | Methyl | ortho, para-directing (activating) |

| Fused Amide | -NH-C=O- | Deactivating |

Interactive Data Table: Directing Effects in this compound

Palladium-Free Approaches Involving Brominated Oxindoles

While palladium-catalyzed cross-coupling reactions are ubiquitous in modern organic synthesis for functionalizing aryl halides, there is growing interest in developing palladium-free alternatives to reduce cost and potential metal contamination in final products. rsc.orgnih.gov For brominated oxindoles, several such strategies have emerged.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can effectively mediate cross-electrophile coupling reactions. For instance, aryl bromides can be coupled with primary alkyl bromides using a NiBr₂/spiro-bidentate-pyox catalytic system. nih.govrsc.org This method allows for the formation of C(sp²)–C(sp³) bonds and is tolerant of various functional groups. nih.gov Another approach involves the nickel-catalyzed coupling of aryl bromides with aryl methyl sulfides to form biaryls, using Ni(COD)₂ as the catalyst with a BINAP ligand. acs.org

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative for C-H activation and coupling reactions. Copper(II) acetate has been used for the synthesis of 3,3-disubstituted oxindoles through a formal C-H, Ar-H coupling of anilides, using atmospheric oxygen as the reoxidant. organic-chemistry.orgacs.org Copper(I) has also been employed in domino coupling reactions to synthesize various oxindoles. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating carbon-halogen bonds under mild conditions. acs.org This method can be used for the reductive activation of aryl bromides to form aryl radicals, which can then participate in various bond-forming reactions. chemistryviews.orgnsf.gov Quantum dots have also been utilized as photocatalysts for these transformations. acs.org

Base-Promoted Intramolecular Arylation: In some cases, oxindoles can be synthesized via transition-metal-free intramolecular α-arylation. For example, fluoro- and chloro-substituted anilides undergo cyclization mediated by potassium tert-butoxide to provide oxindoles. While this method is most effective for fluoro- and chloro-analogs, it highlights the potential for base-mediated reactions that avoid transition metals. organic-chemistry.org

Reactivity of the 2-Oxindole Carbonyl and Methylene (B1212753) Groups

The heterocyclic part of the oxindole scaffold contains a carbonyl group at the C2 position and a methylene group at the C3 position, both of which are central to its reactivity.

The carbonyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many transformations. It can undergo reduction to an alcohol, or react with organometallic reagents. However, its most significant role is in activating the adjacent C3 methylene group.

The methylene group (C3) is flanked by the carbonyl group and the aromatic ring, making the protons on this carbon acidic. This allows for the ready formation of an enolate anion upon treatment with a base. This enolate is a key reactive intermediate, acting as a nucleophile in a wide array of reactions, including:

Alkylation: The enolate can be alkylated with various electrophiles to introduce substituents at the C3 position, often creating a quaternary stereocenter. nih.govacs.org

Aldol (B89426) Reactions: The enolate can react with other carbonyl compounds, such as isatin (B1672199) derivatives, in asymmetric aldol reactions to form 3-substituted-3-hydroxyoxindoles. rsc.org

Michael Additions: The enolate can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

Formation of Spiro-Fused Oxindole Systems

The dual reactivity of the C2-carbonyl and C3-methylene positions makes the oxindole scaffold an excellent precursor for the synthesis of complex spirocyclic systems. These structures, where two rings share a single atom (the C3 carbon of the oxindole), are prevalent in many biologically active natural products.

Domino Reactions for Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams

Domino reactions provide an efficient pathway to construct complex molecules like spiro-fused oxindoles in a single step from simple starting materials. A notable example is the zinc-mediated direct synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones and their corresponding lactams.

In this reaction, a substituted isatin (the precursor to the oxindole) is treated with zinc powder and a 2-(bromomethyl)acrylate. The reaction proceeds through a one-pot double nucleophilic domino sequence, accommodating a range of substrates to generate highly substituted spirocyclic compounds. This method avoids the multi-step sequences often required for these complex scaffolds.

| Reactants | Mediator | Product | Reaction Type |

| Substituted Isatin + 2-(Bromomethyl)acrylate | Zinc Powder | Spiro-fused 2-oxindole-α-methylene-γ-butyrolactone | Domino Reaction |

| Substituted Isatin Imine + 2-(Bromomethyl)acrylate | Zinc Powder | Spiro-fused 2-oxindole-α-methylene-γ-butyrolactam | Domino Reaction |

Interactive Data Table: Zinc-Mediated Domino Reaction for Spiro-Oxindoles

Cyclization Reactions Leading to Spirotetrahydrofuran Scaffolds from Hydroxyoxindoles

Spirotetrahydrofuran oxindoles are another important class of spirocyclic compounds. These can be synthesized from 3-allyl-3-hydroxy-2-oxindole precursors through acid-catalyzed cyclization. An environmentally friendly approach utilizes methanesulfonic acid (MSA) as a catalyst in water. This method is operationally simple and avoids the use of metals or complex reagents. The reaction proceeds by heating a solution of the allylated hydroxyoxindole and MSA in water, leading to the formation of the desired oxindole-fused spirotetrahydrofuran scaffold.

Synthetic Strategies for Spirocyclopropyl Oxindoles

The construction of a spirocyclopropyl moiety at the C3-position of the oxindole core is a significant synthetic challenge due to the inherent ring strain of the three-membered ring. Strategies to access these structures often begin with the functionalization of the C3-position of the oxindole. For an analogue such as this compound, a common approach involves an initial halogenation at the C3-position to generate a more reactive intermediate, such as a 3-halo-oxindole.

One established method for the synthesis of spirocyclopropyl oxindoles involves the intramolecular trapping of chiral aza-ortho-xylylene intermediates. rsc.org This process can be initiated from a 3-chloro-3-substituted oxindole precursor, which would be derived from the parent this compound. The reaction proceeds under basic conditions to generate the reactive intermediate, which then undergoes an intramolecular cyclization to yield the desired 3-spirocyclopropyl-2-oxindole with high levels of asymmetry. rsc.org

Another versatile approach is the domino Corey–Chaykovsky reaction. This reaction can be applied to isatin-derived precursors to obtain the spirocyclic oxindole. The transformation of this compound into its corresponding isatin (4-bromo-6-methylindoline-2,3-dione) would be the initial step. The resulting isatin can then react with a sulfur ylide, generated in situ, to form a spiro-epoxide, which can subsequently be transformed into the spirocyclopropyl ring.

The key steps and reagents for a plausible synthetic route starting from a this compound analogue are summarized in the table below.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

| 1 | C3-Chlorination | N-Chlorosuccinimide (NCS) | 3-Bromo-3-chloro-6-methylindolin-2-one |

| 2 | Generation of Aza-ortho-xylylene | Base (e.g., a chiral amine or base/ligand complex) | Chiral aza-ortho-xylylene intermediate |

| 3 | Intramolecular Cyclization | Spontaneous or thermally induced | 4-Bromo-6-methylspiro[cyclopropane-1,3'-indolin]-2'-one |

Eschenmoser Coupling Reactions with Substituted Oxindoles

The Eschenmoser coupling reaction is a powerful carbon-carbon bond-forming method that facilitates the synthesis of β-enaminocarbonyl derivatives through a process known as sulfide contraction. chem-station.com This reaction has been successfully applied to substituted oxindoles to generate 3-(amino-methylidene)-oxindoles, which are valuable precursors for various biologically active molecules. beilstein-journals.org

The key step involves the reaction between a substituted 3-bromooxindole and a thioamide. beilstein-journals.org For a substrate like this compound, the reaction would necessitate a preliminary bromination at the C3 position. The resulting 3,4-dibromo-6-methyl-2-oxindole serves as the electrophile.

The reaction mechanism commences with the S-alkylation of the thioamide by the 3-bromooxindole, forming an α-thioiminium salt intermediate. This is followed by the elimination of sulfur, a step often promoted by the addition of a thiophilic reagent such as triphenylphosphine or triethyl phosphite, to yield the final enamine product. chem-station.com Notably, these reactions can often proceed smoothly in polar aprotic solvents like DMF or MeCN, sometimes without the need for a base or a thiophilic agent. beilstein-journals.org The reaction is compatible with primary, secondary, and tertiary thioamides, although primary thioamides can sometimes be challenging due to their propensity to convert to nitriles under typical reaction conditions. beilstein-journals.orgresearchgate.net

The table below outlines the Eschenmoser coupling reaction with a generic 3-bromooxindole, which is applicable to the 3-bromo derivative of this compound.

| Thioamide Reactant | Thiophile (if used) | Solvent | Product Type | Yield Range |

| Thiobenzamide | Triphenylphosphine | DMF | (Z)-3-(amino(phenyl)methylidene)oxindole | Good |

| Thioacetamide | None | MeCN | (Z)-3-(1-aminoethylidene)oxindole | Moderate-Good |

| Thiobenzanilide | Triphenylphosphine | DMF | (Z)-3-(phenyl(phenylamino)methylidene)oxindole | >50% |

| N-Methylthioacetamide | Triethyl phosphite | MeCN | (Z)-3-(1-(methylamino)ethylidene)oxindole | Good |

Functional Group Interconversions on the Oxindole Nucleus

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the synthesis of a diverse library of derivatives. Key transformations include reactions at the N1-position, the C3-position, and the C4-bromo substituent.

N-Arylation and C3-Arylation: A notable feature of the oxindole nucleus is the comparable acidity of the protons at the N1 and C3 positions. This allows for selective arylation at either site through the choice of an appropriate metal catalyst system. Palladium- and copper-based catalysts exhibit orthogonal chemoselectivity in cross-coupling reactions with aryl halides. nih.gov

N-Arylation: A copper-based system, typically employing copper(I) iodide with a diamine ligand such as N,N'-dimethylethylene diamine, selectively catalyzes the arylation at the nitrogen atom (a Goldberg reaction). nih.govresearchgate.net This reaction proceeds efficiently with various aryl bromides and iodides.

C3-Arylation: In contrast, a palladium-based catalyst system, particularly one using a dialkylbiarylphosphine ligand, directs the arylation exclusively to the C3-position. nih.gov This allows for the construction of 3,3-disubstituted oxindoles.

Palladium-Catalyzed Cross-Coupling of the C4-Bromo Group: The bromo-substituent at the C4 position is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a biaryl or styrenyl linkage at C4.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent. mdpi.com

Heck Coupling: Reaction with an alkene to form a C4-alkenyl derivative. mdpi.com

Buchwald-Hartwig Amination: Coupling with an amine to form a C4-amino substituted oxindole.

The table below summarizes these key functional group interconversions.

| Transformation | Position | Catalyst System | Coupling Partner | Resulting Functional Group |

| N-Arylation | N1 | CuI / Diamine Ligand | Aryl Halide | N-Aryl |

| C3-Arylation | C3 | Pd(OAc)₂ / Biarylphosphine Ligand | Aryl Halide | C3-Aryl |

| Suzuki Coupling | C4 | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | Boronic Acid/Ester | Aryl / Vinyl |

| Sonogashira Coupling | C4 | Pd Catalyst + Cu(I) co-catalyst + Base | Terminal Alkyne | Alkynyl |

| Heck Coupling | C4 | Pd Catalyst + Base | Alkene | Alkenyl |

Advanced Spectroscopic and Structural Characterization Methodologies in Oxindole Research

X-ray Crystallographic Investigations of Halogenated Oxindoles

X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insight into the arrangement of molecules in the solid state. Studies on halogenated oxindoles, such as 6-bromooxindole (B126910), serve as a crucial reference for understanding the structural characteristics of 4-Bromo-6-methyl-2-oxindole. mdpi.comnih.gov

Crystallographic studies of halogenated oxindoles reveal a complex network of intermolecular interactions that dictate their solid-state architecture. mdpi.com In structures like 6-bromooxindole, a close analog to the title compound, several key interactions are consistently observed:

Hydrogen Bonding: The N-H and C=O groups of the oxindole (B195798) core are primary sites for hydrogen bonding. Molecules typically form robust N-H···O hydrogen-bonded dimers, which act as a foundational supramolecular construct in the crystal lattice. nih.gov

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding. Type II Br···Br short contacts, where the electrophilic region (σ-hole) of one bromine atom interacts with the nucleophilic region of another, can be a key directional force in the crystal packing. mdpi.comresearchgate.net

These interactions are summarized in the table below, using 6-bromooxindole as a representative example.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Halogenated Oxindoles |

| Hydrogen Bond | N-H | O=C | ~2.8-2.9 | Forms primary dimeric structures. nih.gov |

| Halogen Contact | C-Br | Br-C | ~3.4-3.7 | Directs crystal packing through directional forces. mdpi.comresearchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.4 | Contributes to the formation of infinite stacks. mdpi.comresearchgate.net |

| Weak H-Bonds | C-H | O=C, Br | Variable | Provide additional cohesion within the crystal lattice. nih.gov |

A study of 6-bromooxindole revealed a monoclinic crystal system with the space group P2₁/c, a packing arrangement that it shares with its chlorinated analog, 6-chloro-1,3-dihydro-2H-indol-2-one. researchgate.net

Table of Crystallographic Data for 6-Bromooxindole

| Parameter | Value |

|---|---|

| Formula | C₈H₆BrNO |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 4.286(2) |

| b (Å) | 12.704(6) |

| c (Å) | 14.187(7) |

| **β (°) ** | 93.458(7) |

Data sourced from a 2021 study on halogen interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is an essential tool for confirming the covalent structure of oxindole derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to assign all proton and carbon signals unambiguously. nih.gov

For complex or newly synthesized oxindoles, advanced 2D NMR experiments are critical for verifying connectivity and determining spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.org In this compound, COSY would be used to confirm the connectivity of the aromatic protons and to correlate the protons of the C3 methylene (B1212753) group, confirming the core structure. researchgate.netslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. libretexts.orgyoutube.com For a molecule like this compound, NOESY experiments would show correlations between the C6-methyl protons and the adjacent aromatic proton at C5, as well as the C3-methylene protons, confirming their relative positions on the ring. libretexts.org

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The positions of the bromo and methyl substituents on the aromatic ring of this compound have a predictable influence on the chemical shifts of the aromatic protons and carbons. rsc.org

¹H NMR: The aromatic region would display signals corresponding to the protons at the C4, C5, and C7 positions. The methyl group at C6 would appear as a singlet in the aliphatic region (typically ~2.3-2.5 ppm). The C3 methylene protons would also appear as a singlet further downfield. rsc.orgrsc.org

¹³C NMR: A comprehensive analysis of over 300 oxindole derivatives has shown that substituent-induced chemical shifts can be used to accurately predict the ¹³C NMR spectrum. rsc.org The bromine at C4 would cause a significant downfield shift for C4 itself and affect the shifts of adjacent carbons. The methyl group at C6 would have a characteristic signal around 20-22 ppm. The carbonyl carbon (C2) is the most deshielded, appearing far downfield. rsc.orgrsc.org

Representative NMR Chemical Shifts for Substituted Oxindoles

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~8.0-9.0 (broad) | - |

| C2 (C=O) | - | ~175 |

| **C3 (CH₂) ** | ~3.5 | ~36 |

| C3a | - | ~125 |

| C4 | ~7.2 | ~128 |

| C5 | ~7.0 | ~122 |

| C6 | ~7.3 | ~135 |

| C7 | ~6.9 | ~110 |

| C7a | - | ~142 |

| 6-CH₃ | ~2.4 | ~21 |

Note: These are approximate values. Actual shifts for this compound will be influenced by the combined electronic effects of all substituents and the solvent used.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula. researchgate.net

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. researchgate.netnih.gov Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the oxindole core is well-studied. Common fragmentation pathways for indole-containing structures involve the loss of small, stable molecules. For the oxindole skeleton, a characteristic fragmentation involves the loss of a carbon monoxide (CO) molecule from the molecular ion. scirp.org Further fragmentation can occur through cleavage of the five-membered ring. The presence of the bromo and methyl substituents will further influence the fragmentation, potentially leading to the loss of a bromine radical (•Br) or a methyl radical (•CH₃). Analysis of these fragment ions helps to confirm the identity and substitution pattern of the molecule. researchgate.netscirp.org

UV-Visible Spectroscopy for Mechanistic Insights and Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique utilized in the study of oxindole derivatives to elucidate reaction mechanisms and understand the electronic properties of these molecules. The absorption of ultraviolet and visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorbed light are characteristic of the molecule's structure, particularly its system of π-electrons and non-bonding electrons. For a compound such as this compound, the UV-Visible spectrum is governed by the electronic transitions within the oxindole chromophore, which is influenced by the bromo and methyl substituents on the aromatic ring.

The oxindole core contains both a benzene (B151609) ring and a lactam (a cyclic amide) moiety, giving rise to characteristic electronic transitions. The principal transitions observed in oxindole derivatives are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the lone pair of the oxygen or nitrogen atom in the lactam ring) to a π* antibonding orbital. The solvent in which the spectrum is recorded can influence the position of these absorption bands; for instance, polar solvents can lead to shifts in the absorption maxima. nih.govdocbrown.info

Substituents on the indole (B1671886) ring play a crucial role in modifying the electronic transition energies and thus the absorption spectrum. core.ac.uk The presence of a bromine atom at the 4-position and a methyl group at the 6-position on the oxindole ring in this compound influences its UV-Visible absorption profile. A bromine atom, being an auxochrome with lone pairs of electrons, can interact with the π-system of the aromatic ring through resonance, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.netmdpi.com The methyl group, being an electron-donating group, can also cause a slight bathochromic shift. The position of the substituent on the indole ring is known to have a significant effect on the resulting spectrum. nih.gov

| Compound | λmax (nm) |

|---|---|

| Indole | 289 |

| 5-Bromoindole | 296 |

| 5-Methylindole | 293 |

| 5-Methoxyindole | 300 |

| Compound | λmax in Cyclohexane (nm) | λmax in Ethanol (nm) |

|---|---|---|

| Indole | 289 | 288 |

| 5-Bromoindole | 296 | 298 |

| 5-Nitroindole | 348 | 368 |

The data in the tables are representative examples for substituted indoles and are intended to illustrate the general principles of substituent and solvent effects on UV-Visible spectra. Specific values for this compound may differ. core.ac.uk

Beyond structural characterization, UV-Visible spectroscopy is instrumental in mechanistic studies of reactions involving oxindoles. acs.orgresearchgate.net By monitoring the changes in the absorption spectrum over time, it is possible to follow the rate of a reaction, detect the formation of transient intermediates, and understand the kinetics of a chemical process. For instance, the appearance of new absorption bands can indicate the formation of a colored intermediate or product, allowing for the calculation of reaction rates and the elucidation of the reaction pathway.

Computational and Theoretical Investigations of 4 Bromo 6 Methyl 2 Oxindole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and energetic properties of halogenated oxindoles. Methodologies such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) offer a detailed view of molecular properties and interaction energies. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. goums.ac.ir In the study of halogenated oxindoles, DFT calculations have been employed to understand the charge distribution and electronic properties that govern their intermolecular interactions. nih.govbohrium.com For instance, analysis of the molecular electrostatic potential (MEP) derived from DFT calculations helps in identifying the electrophilic and nucleophilic regions of the molecule. This is particularly important for understanding halogen bonding, where the bromine atom can exhibit anisotropic charge distribution, leading to a positive region (the σ-hole) that can interact with nucleophiles. proquest.com

Computational analyses at the PBE0/6-31+g* level have been used to acquire more information about the electronic structure of similar synthesized dyes, including solvent effects. mdpi.com Furthermore, DFT has been utilized to study the electronic structure of related bromo-substituted compounds, with theoretical results showing good agreement with crystallographic data. goums.ac.ir These studies often involve the analysis of HOMO-LUMO energy gaps, total and partial density of states, and molecular electrostatic potential to provide a comprehensive picture of the molecule's reactivity and electronic behavior. goums.ac.ir

Møller–Plesset Second-Order Perturbation Theory (MP2) for Interaction Energy Determination

To accurately determine the strength of non-covalent interactions, Møller–Plesset second-order perturbation theory (MP2) is frequently employed. nih.govresearchgate.net This method provides a more reliable description of dispersion forces, which are critical components of halogen and hydrogen bonding, compared to some DFT functionals. acs.org

Analysis of Intermolecular Interactions

The solid-state architecture of halogenated oxindoles is directed by a variety of competing intermolecular interactions. proquest.com Computational analyses, supported by crystallographic data, provide detailed insights into the nature and energetics of these interactions. nih.govnih.gov

Halogen Bonding and Halogen Interactions (Br···Br, C-H···Br)

Halogen bonding is a significant directional interaction in halogenated compounds. nih.gov In analogues of 4-bromo-6-methyl-2-oxindole, such as 6-bromooxindole (B126910), Type I Br···Br interactions have been identified. proquest.com These interactions, though considered weak, are attractive and contribute to the solid-state packing. proquest.com Computational investigations using methods like Reduced Density Gradient (RDG) analysis can visualize these weak van der Waals interactions. researchgate.net

The C-H···Br interaction is another important contact observed in the crystal structures of halogenated oxindoles. nih.gov MP2 calculations have been used to determine the interaction energies for dimers featuring these contacts, providing quantitative data on their strength. nih.govproquest.com The table below summarizes computed interaction energies for various halogen interactions in a related halogenated oxindole (B195798).

| Dimer Interaction | Method | Interaction Energy (E_int(BSSE)) (kcal/mol) |

| Br···Br | MP2/def2-TZVP | -0.92 |

| C-H···Br | MP2/def2-TZVP | -0.89 |

Data derived from studies on analogous halogenated oxindoles. nih.gov

Hydrogen Bonding (N-H···O, C-H···O, N-H···N)

Hydrogen bonds are among the strongest intermolecular forces governing the structure of oxindoles. proquest.com The classic N-H···O hydrogen bond is a dominant feature, typically forming robust dimeric motifs described by the R22(8) graph set. nih.gov These interactions are significantly stronger than the halogen interactions discussed previously. proquest.com

Weaker C-H···O hydrogen bonds also play a role in stabilizing the crystal lattice. nih.gov Computational studies have quantified the interaction energies of these bonds, demonstrating their collective importance in the supramolecular architecture. nih.govproquest.com The interaction energies for these hydrogen bonds in an oxindole analogue are presented below.

| Dimer Interaction | Method | Interaction Energy (E_int(BSSE)) (kcal/mol) |

| N-H···O | MP2/def2-TZVP | -10.70 |

| C-H···O | MP2/def2-TZVP | -2.62 |

Data derived from studies on analogous halogenated oxindoles. nih.gov

While N-H···N bonds are less common in these specific structures, they are a known motif in other nitrogen-containing heterocyclic compounds and contribute to the formation of diverse supramolecular assemblies.

π–π Stacking Interactions in Oxindole Derivatives

π–π stacking represents a crucial non-covalent interaction that governs the supramolecular assembly, crystal packing, and ligand-receptor binding of aromatic compounds, including oxindole derivatives. nih.govmdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the context of this compound, the bicyclic indole (B1671886) core provides a substantial aromatic surface area conducive to such interactions. The nature and strength of π–π stacking are significantly influenced by the substituents on the aromatic ring. nih.gov

In this compound, the electron-donating methyl group and the electron-withdrawing, polarizable bromine atom modulate the quadrupole moment of the aromatic system. This electronic perturbation affects the preferred stacking geometry, which can range from a parallel face-to-face arrangement to a parallel-displaced or a T-shaped (edge-to-face) conformation. rsc.org Computational studies on substituted aromatic systems have shown that halogenation, particularly with heavier halogens like bromine, can enhance stacking stability through favorable electrostatic and dispersion interactions. nih.gov

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). amercrystalassn.orgwikipedia.org This method identifies critical points in the electron density where the gradient is zero (∇ρ = 0). researchgate.net The nature of these critical points allows for the unambiguous definition of atoms, bonds, and molecular structure. uni-rostock.de For this compound, QTAIM analysis is instrumental in characterizing the various non-covalent interactions that dictate its molecular recognition and crystal packing. nih.govnih.gov

A key feature of QTAIM is the bond path, a line of maximum electron density linking two atomic nuclei, with an associated bond critical point (BCP). The presence of a bond path and a BCP is a necessary and sufficient condition for the existence of a bonding interaction between two atoms. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ_bcp), the Laplacian of the electron density (∇²ρ_bcp), and the total energy density (H_bcp), provide quantitative insights into the nature and strength of the interaction.

For the intermolecular interactions expected in this compound, QTAIM parameters would typically fall into the following categories:

Hydrogen Bonds (N-H···O): These are characterized by a relatively low ρ_bcp and a positive ∇²ρ_bcp, indicative of a closed-shell interaction (i.e., electrostatic in nature).

Halogen Bonds (C-Br···O): Similar to hydrogen bonds, these interactions show features of closed-shell interactions but can have a small, negative H_bcp, suggesting a degree of covalent character.

van der Waals Interactions (e.g., C-H···Br, Br···Br): These are weaker interactions characterized by very low ρ_bcp and positive ∇²ρ_bcp values. nih.govnih.gov

The table below presents hypothetical QTAIM parameters for the principal intermolecular interactions in a dimer of this compound, based on values reported for similar halogenated oxindoles. proquest.comresearchgate.net

| Interaction Type | ρ_bcp (a.u.) | ∇²ρ_bcp (a.u.) | H_bcp (a.u.) |

| N-H···O | 0.015 - 0.035 | 0.020 - 0.050 | > 0 |

| C-Br···O | 0.008 - 0.015 | 0.015 - 0.030 | ≈ 0 or slightly < 0 |

| C-H···Br | 0.005 - 0.010 | 0.010 - 0.025 | > 0 |

| Br···Br | 0.004 - 0.009 | 0.008 - 0.020 | > 0 |

Electron Density Distribution Analysis (Reduced Density Gradient - RDG)

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions in real space. proquest.com It is based on the relationship between the electron density (ρ) and its first derivative. The RDG is a dimensionless quantity that highlights regions where the electron density is low and changes slowly, which is characteristic of non-covalent interactions. researchgate.net

Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ allows for the differentiation of various interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-RDG, negative sign(λ₂)ρ region.

Weak Attractive Interactions (e.g., van der Waals, π–π stacking): Appear as broad regions at low-RDG, near-zero sign(λ₂)ρ values.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the low-RDG, positive sign(λ₂)ρ region.

For this compound, RDG analysis would complement QTAIM by providing a visual map of the interaction landscape. nih.gov The analysis would generate 3D isosurfaces around the molecule, color-coded to represent the nature of the interaction. A large, green-colored isosurface between the aromatic rings of two adjacent molecules would indicate van der Waals-dominated π–π stacking. researchgate.net Blue-colored isosurfaces would appear between the N-H proton and the carbonyl oxygen of a neighboring molecule, confirming the presence of a hydrogen bond. Weaker C-H···Br and C-Br···O interactions would also be visualized as green or bluish-green surfaces, providing a comprehensive picture of the forces governing the supramolecular structure. nih.govproquest.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Orbital Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule by transforming the complex molecular orbitals into a set of localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. wikipedia.orgwisc.edu This approach allows for the quantification of donor-acceptor interactions by calculating the second-order perturbation stabilization energy, E(2). faccts.de A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. researchgate.net

In this compound, NBO analysis can elucidate both intramolecular and intermolecular charge transfer phenomena. nih.govnih.gov

Intramolecular Interactions: Key interactions would include the delocalization of the nitrogen lone pair (LP(N)) into the anti-bonding orbital of the adjacent carbonyl group (π(C=O)), which contributes to the planarity and electronic structure of the lactam ring. Similarly, delocalization from the lone pairs of the bromine atom (LP(Br)) into the aromatic ring's anti-bonding orbitals (π) can be quantified.

Intermolecular Interactions: For a hydrogen-bonded dimer, the most significant interaction would be the charge transfer from the lone pair of the oxygen atom (LP(O)) in one molecule to the anti-bonding orbital of the N-H bond (σ(N-H)) in the other. This n → σ interaction is a hallmark of hydrogen bonding. rsc.org Similarly, for halogen bonds (C-Br···O), the key interaction would be n(O) → σ*(C-Br). proquest.com

The following table shows representative E(2) values for potential donor-acceptor interactions in a dimer of this compound, derived from studies on analogous systems. mdpi.com

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

| LP(O) | σ(N-H) | Intermolecular H-Bond | 5.0 - 15.0 |

| LP(O) | σ(C-Br) | Intermolecular Halogen Bond | 1.0 - 4.0 |

| LP(N) | π(C=O) | Intramolecular Resonance | 40.0 - 60.0 |

| LP(Br) | π(C=C) | Intramolecular Resonance | 2.0 - 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Rationalization

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution of a molecule, providing valuable insights into its reactivity and intermolecular interaction patterns. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. thaiscience.info

For this compound, an MEP map would clearly delineate the molecule's reactive sites, rationalizing the interactions identified by other methods like QTAIM and RDG. nih.govnih.gov

Negative Potential Regions (Red): The most intense negative potential would be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is the primary hydrogen and halogen bond acceptor site. A region of moderately negative potential would also be observed around the bromine atom, forming the "sigma-hole" on its covalent axis, which is crucial for halogen bonding.

Positive Potential Regions (Blue): The most positive potential would be found around the hydrogen atom of the N-H group, making it a strong hydrogen bond donor. The exterior of the bromine atom, along the C-Br bond axis, would also exhibit a region of positive potential (the σ-hole), enabling it to act as a halogen bond donor.

Neutral Regions (Green/Yellow): The aromatic ring and the methyl group would generally show near-neutral potential.

By visualizing these electrostatic features, the MEP map provides an intuitive explanation for the observed supramolecular assembly of this compound, where the positive N-H of one molecule is attracted to the negative carbonyl oxygen of another, and the positive σ-hole of the bromine atom interacts favorably with a negative region on an adjacent molecule. nih.gov

In Silico Approaches for Molecular Target Identification and Binding Mode Studies

Inverse virtual screening, also known as target fishing or reverse docking, is a powerful in silico strategy used to identify potential macromolecular targets for a small molecule of interest. nih.gov Unlike traditional virtual screening where a library of compounds is docked against a single target, inverse screening docks a single compound, such as this compound, against a large library of protein structures. researchgate.net This approach is central to drug repurposing and identifying the mechanism of action for novel compounds. nih.gov

The process typically involves several key steps:

Ligand and Target Preparation: The 3D structure of this compound is generated and optimized. A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is prepared for docking.

Docking and Scoring: The compound is systematically docked into the binding sites of all proteins in the library. A scoring function is used to estimate the binding affinity for each protein-ligand complex.

Hit Identification and Filtering: Proteins are ranked based on their docking scores. A threshold is applied to select a list of potential "hits." This list is often refined using additional filters, such as biological relevance, druggability of the binding pocket, and comparison with known ligands for those targets. researchgate.net

Ligand-based similarity approaches can also be employed, where the structure of this compound is compared to databases of known active ligands (e.g., ChEMBL) using 2D fingerprints or 3D shape-based methods. nih.gov Targets associated with ligands that are highly similar to the query compound are prioritized. nih.gov For the oxindole scaffold, this approach has identified protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a potential target class due to the high similarity of oxindole derivatives to known kinase inhibitors. nih.govresearchgate.net

The table below summarizes common inverse screening methodologies that could be applied to this compound.

| Methodology | Description | Potential Target Classes for Oxindoles |

| Inverse Docking | Docking a single ligand against a library of protein structures to predict binding affinity. | Protein Kinases (e.g., VEGFR-2, CDKs), Proteases, GPCRs |

| 2D/3D Similarity Search | Comparing the ligand's fingerprint or shape to databases of known active compounds. | Kinase Inhibitors, Antiviral Agents, Anti-inflammatory Agents |

| Pharmacophore Matching | Searching for proteins whose binding sites match a 3D pharmacophore model derived from the ligand. | Targets with well-defined hydrophobic and H-bonding pockets. |

These computational predictions provide a set of testable hypotheses, guiding subsequent experimental validation to confirm the biological activity and identify the true molecular targets of this compound. nih.gov

Molecular Docking Studies to Rationalize Ligand-Target Interactions

Molecular docking is a powerful computational technique utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, molecular docking studies are instrumental in elucidating the potential binding modes and key interactions with various biological targets. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, a wealth of research on substituted 2-oxindole derivatives provides significant insights into their ligand-target interactions. These studies collectively suggest that the oxindole scaffold is a versatile pharmacophore that can be tailored to interact with a range of protein targets, primarily protein kinases.

The general approach in these studies involves the use of specialized software to dock the oxindole derivatives into the active site of a target protein. The three-dimensional structures of these proteins are often obtained from crystallographic data. The docking process explores various possible conformations of the ligand within the binding pocket and scores them based on factors like binding energy and intermolecular interactions. This allows researchers to identify the most likely binding pose and the specific amino acid residues involved in the interaction.

A significant number of studies have focused on the molecular docking of oxindole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. For instance, various substituted oxindoles have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govtandfonline.comnih.gov Molecular docking of these compounds into the ATP-binding site of VEGFR-2 has revealed a common binding pattern. nih.govtandfonline.com Typically, the oxindole core forms crucial hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many kinase inhibitors.

The substituents on the oxindole ring play a critical role in modulating the binding affinity and selectivity. For example, the bromine atom at the 4-position, as in this compound, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. The methyl group at the 6-position can engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the ligand-protein complex.

Computational studies on other brominated indole derivatives, though not specifically 2-oxindoles, have also highlighted the importance of the bromine substituent in ligand-target interactions. For example, molecular docking of brominated indoles against cyclooxygenase (COX) enzymes has been explored. researchgate.net

Furthermore, molecular docking has been employed to rationalize the inhibitory activity of oxindole derivatives against other kinases like Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com In these cases, the oxindole scaffold again acts as a hydrogen bond donor and acceptor, while the various substituents explore different sub-pockets of the active site to achieve potent and selective inhibition.

The following interactive table summarizes key findings from molecular docking studies of various substituted 2-oxindole analogues, providing a framework for understanding the potential interactions of this compound.

| Target Protein | Key Interacting Residues (Exemplary) | Types of Interactions Observed for Analogues | Reference |

| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, Hydrophobic interactions, Halogen bonds | nih.govtandfonline.comnih.gov |

| FLT3 | Cys694, Leu616, Phe830 | Hydrogen bonds, Pi-stacking, Hydrophobic interactions | mdpi.com |

| CDK2 | Leu83, Lys33, Gln131 | Hydrogen bonds, van der Waals interactions | mdpi.com |

It is important to emphasize that while these studies on analogues provide a strong basis for predicting the behavior of this compound, dedicated computational and experimental studies on this specific compound are necessary to confirm its precise binding modes and biological targets.

Structure Activity Relationship Sar Methodologies and Mechanistic Insights for Substituted Oxindoles

General Methodologies for Investigating Structure-Activity Relationships in Oxindole (B195798) Derivatives

The investigation of structure-activity relationships (SAR) for oxindole derivatives employs a combination of computational and experimental techniques to elucidate how chemical structure influences biological activity. nih.gov These methodologies provide a rational framework for the development of targeted therapeutic agents. nih.gov

Experimental approaches typically involve the synthesis of a series of analogue compounds with systematic modifications to the core oxindole scaffold. nih.govnih.gov These modifications can include altering substituents at various positions, changing functional groups, or modifying the stereochemistry. researchgate.net The synthesized derivatives are then subjected to in vitro biological assays to determine their activity, such as inhibitory concentrations (IC₅₀) against a specific target. nih.govrsc.org

In silico, or computational, methodologies have become indispensable in SAR studies. nih.gov Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (physicochemical, electronic, steric) of a series of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create predictive models based on the 3D structure of the molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. nih.govnih.gov It helps to visualize and analyze key interactions, like hydrogen bonds and hydrophobic contacts, rationalizing the observed biological activity and guiding the design of new derivatives with improved binding affinity. researchgate.nettandfonline.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability and conformational changes. nih.gov

These methodologies are often used in conjunction. For instance, molecular docking can identify promising candidates, which are then synthesized and tested experimentally, with the results used to refine QSAR models for the next round of drug design. nih.govnih.gov

Table 1: Methodologies for SAR Investigation of Oxindoles

| Methodology Type | Specific Technique | Information Gained |

|---|---|---|

| Computational | Quantitative Structure-Activity Relationship (QSAR) | Correlates physicochemical properties with biological activity to create predictive models. nih.gov |

| Molecular Docking | Predicts binding modes and interactions between the oxindole derivative and its biological target. nih.gov | |

| Molecular Dynamics (MD) Simulations | Assesses the stability and conformational flexibility of the ligand-receptor complex over time. nih.gov | |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | |

| Experimental | Synthesis of Analogues | Creates a library of related compounds with systematic structural modifications for testing. nih.govnih.gov |

| In Vitro Biological Assays | Measures the biological activity (e.g., enzyme inhibition, cytotoxicity) of synthesized compounds. rsc.org | |

| X-ray Crystallography | Provides the precise 3D structure of the oxindole derivative and its complex with a biological target. mdpi.comnih.gov |

Role of Halogen Substituents in Modulating Molecular Interactions and Selectivity

Halogen atoms, particularly bromine and chlorine, are frequently incorporated into the design of bioactive molecules to enhance their therapeutic properties. researchgate.net In oxindole derivatives, halogen substituents play a critical role in modulating molecular interactions, binding affinity, and selectivity through several mechanisms. mdpi.comnih.gov They can form halogen bonds—a type of noncovalent interaction—with electron-rich atoms in a protein's binding pocket, which can significantly contribute to the stability of the ligand-receptor complex. mdpi.comresearchgate.net

The position of a bromine atom on the oxindole ring can have a profound impact on biological activity. The specific location determines the potential for forming favorable interactions within the target's binding site. SAR studies have shown that the placement of a halogen can be a deciding factor in a compound's potency.